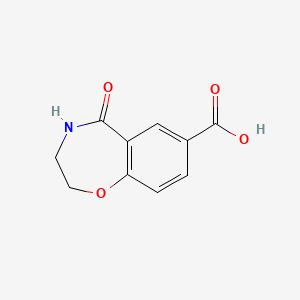![molecular formula C13H16N2O6 B2715974 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine CAS No. 899368-48-0](/img/structure/B2715974.png)
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine” is a chemical compound with the CAS Number: 899368-48-0. It has a molecular weight of 296.28 . The compound is of 95% purity .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H16N2O6/c1-19-12-8-10 (15 (17)18)2-3-11 (12)21-9-13 (16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C13H16N2O6 .
科学的研究の応用
Synthesis and Chemical Properties
"4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine" is involved in the synthesis of pyrroloquinolines, compounds of significant interest due to their potential pharmacological activities. Roberts et al. (1997) demonstrated a formal total synthesis of various complex molecules, including damirones and discorhabdin C, highlighting the utility of nitrophenols and related derivatives in constructing diverse and complex chemical structures (Roberts, Joule, Bros, & Álvarez, 1997).
Biological Applications
Zhang et al. (2007) developed a novel nitration process for producing "4-(4-Methoxy-3-nitrophenyl)morpholine," showcasing an improved method for the synthesis of nitrophenyl derivatives with enhanced yield and safety profiles, which could have implications in further biological applications (Zhang, Shankar, Cleary, Cedilote, Locklear, & Pierce, 2007).
Environmental and Degradation Studies
Kitagawa, Kimura, and Kamagata (2004) identified a novel gene cluster responsible for the degradation of p-nitrophenol, an environmental contaminant. This study underscores the importance of understanding the biological pathways and genetic basis for the biodegradation of toxic compounds, which could be relevant for environmental cleanup and bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004).
Pharmacological Implications
Sakthikumar, Solomon, and Raja (2019) investigated the cytotoxicity, DNA/BSA interactions, and radical scavenging activities of morpholine-based metal(ii) complexes, providing insights into the pharmacological implications and potential therapeutic applications of these complexes (Sakthikumar, Solomon, & Raja, 2019).
特性
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVCYCNKWSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)
![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)
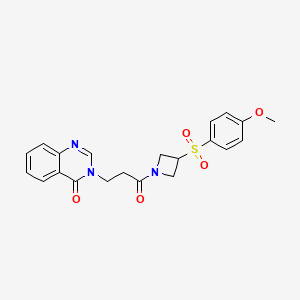
![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)

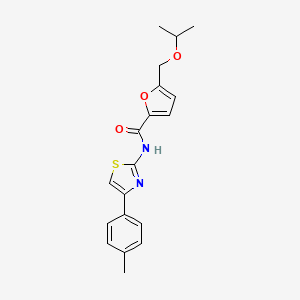
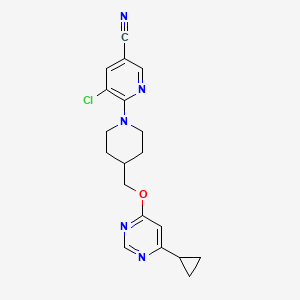
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2715900.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)
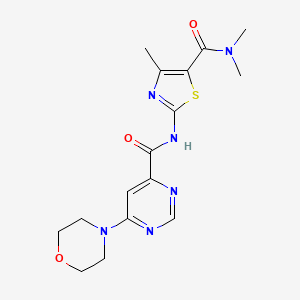

![[8-(4-Nitrobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine hydrochloride](/img/structure/B2715909.png)

